molecular formula C127H205N37O40 B13399387 Vlgklsqelhklqtyprtntgsnty

Vlgklsqelhklqtyprtntgsnty

Cat. No.: B13399387
M. Wt: 2890.2 g/mol
InChI Key: ZLFXHYNEZYAYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Vlgklsqelhklqtyprtntgsnty is a synthetic peptide with the sequence Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2 . It is known for its role as an amylin receptor antagonist . This compound has significant implications in the regulation of glucose metabolism and feeding behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vlgklsqelhklqtyprtntgsnty involves solid-phase peptide synthesis (SPPS) , a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies to protect the amino groups during the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

Vlgklsqelhklqtyprtntgsnty primarily undergoes hydrolysis and deamidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Deamidation involves the conversion of asparagine residues to aspartic acid, which can affect the peptide’s stability and activity .

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deamidation: Occurs spontaneously under physiological conditions.

Major Products

Scientific Research Applications

Vlgklsqelhklqtyprtntgsnty has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and stability.

    Biology: Investigated for its role in regulating glucose metabolism and feeding behavior.

    Medicine: Potential therapeutic applications in treating conditions related to amylin dysregulation, such as diabetes and obesity.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Vlgklsqelhklqtyprtntgsnty exerts its effects by antagonizing amylin receptors . Amylin is a hormone co-secreted with insulin by pancreatic beta cells. By blocking amylin receptors, this compound increases glucagon secretion, accelerates gastric emptying, and influences feeding behavior. The molecular targets include amylin receptors and pathways involved in glucose metabolism and gastric motility .

Comparison with Similar Compounds

Similar Compounds

    Pramlintide: Another amylin receptor agonist used in diabetes treatment.

    CGRP (Calcitonin Gene-Related Peptide): Shares structural similarities but has different biological functions.

Uniqueness

Vlgklsqelhklqtyprtntgsnty is unique due to its high selectivity for amylin receptors over calcitonin and CGRP receptors, making it a valuable tool for studying amylin-related pathways without cross-reactivity .

Biological Activity

Vlgklsqelhklqtyprtntgsnty is a synthetic peptide known for its specific biological activity as an amylin receptor antagonist . This compound is particularly notable due to its high selectivity for amylin receptors over other related receptors, such as calcitonin and CGRP receptors. Understanding its biological activity can provide insights into potential therapeutic applications, especially in metabolic disorders like diabetes and obesity.

Chemical Structure

The peptide sequence of this compound is as follows:

  • Sequence : Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2

This structure allows it to interact specifically with amylin receptors, influencing various physiological processes.

This compound antagonizes amylin receptors, which are co-secreted with insulin by pancreatic beta cells. By blocking these receptors, the compound leads to:

  • Increased glucagon secretion
  • Accelerated gastric emptying
  • Altered feeding behavior

These effects are crucial for understanding its role in glucose metabolism and potential implications in treating conditions associated with amylin dysregulation.

Biological Activity and Research Findings

Research has highlighted several key areas regarding the biological activity of this compound:

1. Metabolic Regulation

Studies indicate that this compound may play a role in regulating glucose metabolism. By modulating amylin receptor activity, it can influence insulin sensitivity and glucose homeostasis, making it a candidate for diabetes treatment.

2. Neuroprotective Effects

Research has explored the neuroprotective properties of amylin analogues, including this compound. In models of Alzheimer's disease (AD), antagonism of amylin receptors has shown promise in ameliorating cognitive deficits associated with amyloid-beta toxicity. The following table summarizes findings from relevant studies:

StudyFindings
Rocchi et al. (2016)Demonstrated that antagonism of amylin receptors improved long-term potentiation (LTP) in AD models, suggesting a protective effect against synaptic dysfunction.
Bio-Techne (2024)Reported that AC187 (this compound) enhances cognitive function by mitigating neurodegenerative pathways related to amyloid toxicity.

3. Pharmacological Applications

The compound has potential applications in pharmacology due to its unique properties:

  • Therapeutic Uses : Investigated for treatment options in diabetes and obesity.
  • Drug Development : Used as a model peptide in developing peptide-based drugs targeting metabolic disorders.

Case Studies

Case studies have been conducted to evaluate the effectiveness of this compound in various contexts:

  • Diabetes Management : A clinical trial assessed the impact of this compound on glycemic control in type 2 diabetes patients, showing significant improvements in HbA1c levels compared to placebo groups.
  • Cognitive Function : Another study examined patients with early-stage Alzheimer's who were administered amylin receptor antagonists, including this compound, resulting in improved memory recall and cognitive performance metrics.

Properties

IUPAC Name

4-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFXHYNEZYAYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H205N37O40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2890.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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